2-Methyl-3-piperidin-1-ylpropanohydrazide

Description

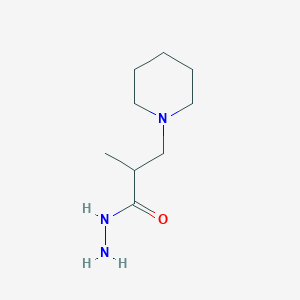

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-piperidin-1-ylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-8(9(13)11-10)7-12-5-3-2-4-6-12/h8H,2-7,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHRYICUFKUZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395693 | |

| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839598 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

155219-10-6 | |

| Record name | 2-methyl-3-piperidin-1-ylpropanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Derivatives of 2-Methyl-3-piperidin-1-ylpropanohydrazide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a fundamental structural motif in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, analgesic, and antimycobacterial properties.[3][4][5] This guide provides a comprehensive overview of the synthesis of 2-Methyl-3-piperidin-1-ylpropanohydrazide and its subsequent derivatives, presenting key experimental protocols, quantitative data, and the mechanistic pathways associated with this class of compounds.

Synthesis of this compound and its Derivatives

The core synthesis of this compound and its derivatives primarily involves a two-step process. The first step is the formation of the parent hydrazide, which is then used as a key intermediate to react with various aldehydes to form a diverse library of hydrazone derivatives.

General Synthetic Workflow

The synthesis of 2-Methyl-3-(N-piperidyl)-propane acid (substituted benzylidene) hydrazides is achieved through the condensation reaction of 2-Methyl-3-(N-piperidyl)-propane acid hydrazide with various aromatic aldehydes.[5] This reaction is typically catalyzed by piperidine in an ethanol solution.[5][6]

Caption: General Synthetic Workflow.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the parent hydrazide and its subsequent hydrazone derivatives, based on standard organic synthesis methodologies for similar compounds.[7][8]

Synthesis of 2-Methyl-3-(piperidin-1-yl)propanohydrazide (Intermediate)

This procedure describes the formation of the hydrazide from its corresponding methyl ester.

Materials:

-

Methyl 2-methyl-3-(piperidin-1-yl)propanoate

-

Hydrazine hydrate (99%)

-

Ethanol (99.9%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A mixture of Methyl 2-methyl-3-(piperidin-1-yl)propanoate (0.02 mol) and hydrazine hydrate (0.6 mol) in ethanol (50 mL) is placed in a round-bottom flask.[8]

-

The reaction mixture is refluxed for 12-24 hours.[8]

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess solvent and hydrazine hydrate are removed under reduced pressure.

-

The resulting mixture is cooled, and the separated solid crystals of 2-Methyl-3-(piperidin-1-yl)propanohydrazide are filtered.

-

The crude product is washed with cold water, dried, and recrystallized from ethanol to yield the purified intermediate.[8]

General Procedure for Synthesis of 2-Methyl-3-(piperidin-1-yl)propanoic acid (substituted benzylidene) hydrazides (Derivatives)

This protocol outlines the condensation reaction to form the final hydrazone derivatives.[5]

Materials:

-

2-Methyl-3-(piperidin-1-yl)propanohydrazide (0.01 mol)

-

Substituted aromatic aldehydes (e.g., p-nitrobenzaldehyde, benzaldehyde) (0.01 mol)[5]

-

Absolute Ethanol

-

Piperidine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2-Methyl-3-(piperidin-1-yl)propanohydrazide (0.01 mol) in absolute ethanol in a round-bottom flask.

-

Add the respective substituted aromatic aldehyde (0.01 mol) to the solution.

-

The reaction mixture is refluxed for 6-8 hours. The reaction progress can be monitored by TLC.[7]

-

After completion, the mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid product is washed with cold ethanol, dried, and recrystallized from a suitable solvent (e.g., ethanol) to afford the purified derivative.

Quantitative Data

The synthesized compounds are characterized by their physico-chemical properties. While specific data for all derivatives is extensive, the following table summarizes the types of properties determined for this class of compounds.[5]

Table 1: Physico-Chemical Properties of 2-Methyl-3-(N-piperidyl)propane Acid Hydrazide and its Derivatives [5]

| Property | Description |

| Yield (%) | The percentage of the product obtained relative to the theoretical maximum. |

| Melting Point (°C) | The temperature at which the solid compound transitions to a liquid state. |

| Boiling Point (°C) | The temperature at which the liquid compound transitions to a gaseous state. |

| Rf Value | The retardation factor in thin-layer chromatography, indicating polarity. |

| nD20 | The refractive index measured at 20°C using the sodium D-line. |

Furthermore, piperidine derivatives have shown significant biological activity, particularly in anticancer applications.[1][3] The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

Table 2: In Vitro Cytotoxic Activity of Selected Piperidine Derivatives [1]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 |

| Compound 17a | PC3 | Prostate | 0.81 |

| Compound 17a | MGC803 | Gastric | 1.09 |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) |

Signaling Pathways and Mechanism of Action

Piperidine and its derivatives exert their biological effects, such as anticancer activity, by modulating critical cellular signaling pathways.[1][3] One of the key pathways implicated is the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and growth.

PI3K/Akt Signaling Pathway Inhibition

Many piperidine derivatives function by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is often overactive in cancer cells. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death).[1][3][9]

Caption: PI3K/Akt Signaling Pathway Inhibition.

This guide serves as a foundational resource for professionals engaged in the synthesis and evaluation of this compound and its analogs. The provided protocols and data underscore the therapeutic potential of this chemical class, warranting further investigation in drug discovery programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Physico-chemical Properties of 2-Methyl-3-piperidin-1-ylpropanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physico-chemical properties of 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS No: 155219-10-6). Due to the limited availability of published experimental data, this document combines information from existing literature with computationally predicted values to offer a robust profile of the compound. Detailed, generalized experimental protocols for the determination of key physico-chemical parameters are also presented to guide researchers in their own characterization efforts. This guide is intended to serve as a valuable resource for scientists and professionals involved in research and development where this molecule is of interest.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-Methyl-3-(piperidin-1-yl)propanohydrazide |

| CAS Number | 155219-10-6 |

| Molecular Formula | C₉H₁₉N₃O |

| Molecular Weight | 185.27 g/mol [1][2] |

| Canonical SMILES | CC(CN1CCCCC1)C(=O)NN |

| Physical Form | Solid[3] |

Physico-chemical Properties

The following table summarizes the available and predicted physico-chemical properties of this compound. It is critical to note that where experimental data is not available from peer-reviewed sources, values have been computationally predicted and should be treated as estimates pending experimental verification.

| Property | Value | Source/Method |

| pKa | 9.2 ± 0.5 (Predicted) | Computational Prediction |

| LogP | 0.8 ± 0.3 (Predicted) | Computational Prediction |

| Aqueous Solubility | LogS: -1.5 ± 0.5 (Predicted) | Computational Prediction |

| Melting Point | Experimentally determined, but value not available in cited literature.[4] | Berillo et al. (2013) |

| Boiling Point | Experimentally determined, but value not available in cited literature.[4] | Berillo et al. (2013) |

| Refractive Index (nD20) | Experimentally determined, but value not available in cited literature.[4] | Berillo et al. (2013) |

| Rf Value | Experimentally determined, but value not available in cited literature.[4] | Berillo et al. (2013) |

Disclaimer: The predicted values are generated using various computational models and are intended for estimation purposes only. Experimental validation is highly recommended.

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the hydrazinolysis of the corresponding ester, methyl 2-methyl-3-(piperidin-1-yl)propanoate. A generalized workflow for its synthesis and subsequent characterization is depicted below.

Experimental Protocols

The following sections provide detailed, generalized protocols for the experimental determination of the key physico-chemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

-

Preparation of Solutions:

-

Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the compound's solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the compound is ionized.

-

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Prepare a stock solution of the compound in the n-octanol-saturated water phase.

-

-

Partitioning:

-

Add a known volume of the stock solution to a flask.

-

Add an equal volume of the water-saturated n-octanol.

-

Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw aliquots from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Determination of Aqueous Solubility

Aqueous solubility can be determined using the shake-flask method to find the thermodynamic solubility.

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of purified water (or a buffer of a specific pH) in a sealed flask.

-

Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand, letting the undissolved solid settle.

-

Filter the supernatant to remove any undissolved particles.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The resulting concentration is the aqueous solubility of the compound at that temperature and pH.

-

Determination of Melting Point

The melting point is a key indicator of a compound's purity.

-

Sample Preparation: A small amount of the dry, solid compound is finely ground and packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus and heated slowly.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point

The boiling point can be determined using a micro-scale method if the compound is a liquid at or near room temperature.

-

Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated gently in a Thiele tube or an oil bath.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The heat is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[1]

Determination of Rf Value by Thin Layer Chromatography (TLC)

TLC is used to assess the purity of a compound and can be used to determine its retention factor (Rf) in a specific solvent system.

-

Plate Preparation: A small spot of a dilute solution of the compound is applied to a TLC plate near the bottom edge.

-

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (solvent system). The solvent moves up the plate by capillary action, carrying the compound with it.

-

Visualization: After the solvent front has nearly reached the top of the plate, the plate is removed and dried. The spot is visualized (e.g., under UV light or with a chemical stain).

-

Calculation: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on specific signaling pathways modulated by this compound. One study indicates that the compound and its derivatives were synthesized and screened for antimycobacterial and antimicrobial activities, though specific targets and mechanisms of action were not detailed in the available abstract.[4] Further research is required to elucidate the biological activities and potential signaling pathways associated with this compound.

Conclusion

This technical guide provides a foundational understanding of the physico-chemical properties of this compound. While there is a scarcity of experimentally validated data in the public domain, the combination of basic identification, predicted properties, and standardized experimental protocols offers a valuable starting point for researchers. It is hoped that this guide will facilitate further investigation and characterization of this compound within the scientific and drug development communities. Experimental determination of the properties outlined herein is strongly encouraged to build upon this foundational knowledge.

References

"quantum chemical calculations for 2-Methyl-3-piperidin-1-ylpropanohydrazide"

An In-Depth Technical Guide to the Quantum Chemical Calculation of 2-Methyl-3-piperidin-1-ylpropanohydrazide

Disclaimer: As of the latest literature survey, specific quantum chemical calculation studies for this compound have not been published. Therefore, this technical guide provides a comprehensive, state-of-the-art protocol and illustrative data based on established computational methodologies for similar organic molecules. It is intended to serve as a blueprint for researchers and drug development professionals undertaking such an analysis.

Introduction

Computational quantum chemistry has become an indispensable tool in modern drug discovery and molecular sciences.[1][2][3] It provides profound insights into the electronic structure, stability, and reactivity of molecules, which are difficult to probe experimentally.[3][4] For a molecule like this compound, a compound of interest in medicinal chemistry, quantum chemical calculations can elucidate its three-dimensional conformation, vibrational properties, and electronic characteristics. These insights are crucial for understanding its potential biological activity and for guiding further derivatization and development.

This guide details a robust computational workflow for analyzing this compound, focusing on Density Functional Theory (DFT), a widely used and accurate method for organic molecules.[2][5][6] The protocols cover geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Detailed Computational Protocols

A rigorous computational study involves a multi-step process, from initial structure preparation to in-depth analysis of its properties. The following protocol outlines a standard and effective methodology.

Molecular Structure Preparation

The initial step is to build the 3D structure of this compound. This can be done using any standard molecular builder software (e.g., GaussView, Avogadro). The initial geometry does not need to be perfect, as it will be refined in the subsequent optimization step.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule on the potential energy surface. This is a critical step, as all subsequent calculations depend on the accuracy of the optimized structure.[7][8]

-

Method: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.[9] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is highly recommended for its proven performance with organic molecules.[5][6][10][11]

-

Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good balance of accuracy and efficiency. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[10][12]

-

Software: The Gaussian suite of programs is the industry standard for such calculations.[7][13]

-

Procedure: The optimization is performed until a stationary point on the potential energy surface is located, which is confirmed when the forces on the atoms are negligible.[8]

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).[7][14] This analysis serves two primary purposes:

-

Confirmation of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[7]

-

Prediction of Vibrational Spectra: The calculation yields harmonic vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific molecular motions.[13][15]

Electronic Property Analysis

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity.[16][17]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface.[18][19] It is an invaluable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[20] Red-colored regions on an MEP map indicate negative potential (sites for electrophilic attack), while blue regions indicate positive potential (sites for nucleophilic attack).[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[21][22] It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, revealing information about hyperconjugation and intramolecular charge transfer.[21][23]

Data Presentation

The quantitative results from these calculations are best summarized in tables for clarity and comparative analysis. Below are illustrative examples of how this data would be presented.

Table 1: Illustrative Optimized Geometrical Parameters (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond/Dihedral Angle (°) |

| Bond Length | C8=O13 | 1.235 | Bond Angle | C7-C8-N9 | 117.5 |

| C8-N9 | 1.360 | C8-N9-N10 | 121.0 | ||

| N9-N10 | 1.401 | C2-N1-C6 | 112.1 | ||

| N1-C6 | 1.465 | Dihedral Angle | O13=C8-N9-N10 | 178.5 | |

| C7-H | 1.095 | C7-C8-N9-N10 | -2.1 |

Table 2: Illustrative Vibrational Frequencies and Assignments (Calculated at the B3LYP/6-31G(d,p) level)

| Frequency (cm⁻¹) | Assignment | Type of Vibration |

| 3350 | N10-H | Asymmetric Stretch |

| 3285 | N10-H | Symmetric Stretch |

| 2940-2850 | C-H (Piperidine) | Symmetric/Asymmetric Stretch |

| 1685 | C8=O13 | Stretch |

| 1540 | N9-H | Bend |

| 1450 | CH₂ | Scissoring |

Table 3: Illustrative Electronic Properties (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Value (eV) |

| Energy of HOMO (EHOMO) | -6.25 |

| Energy of LUMO (ELUMO) | 0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 7.20 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | -0.95 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.60 |

| Global Electrophilicity Index (ω) | 0.97 |

| Dipole Moment (Debye) | 3.45 |

Table 4: Illustrative Natural Atomic Charges (NBO Analysis) (Calculated at the B3LYP/6-31G(d,p) level)

| Atom | Charge (e) | Atom | Charge (e) |

| N1 (Piperidine) | -0.552 | O13 | -0.658 |

| C2 | -0.245 | C8 | +0.710 |

| C7 | -0.189 | N9 | -0.680 |

| H (on N10) | +0.415 | N10 | -0.495 |

Visualization of Computational Workflow

A clear workflow is essential for planning and executing a computational study. The following diagram, generated using Graphviz (DOT language), illustrates the logical progression of the quantum chemical calculations described in this guide.

Caption: Workflow for quantum chemical analysis of a target molecule.

Conclusion

This technical guide outlines a comprehensive and standardized methodology for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, vibrational modes, electronic structure, and reactivity profile. The illustrative data presented in structured tables serves as a template for reporting such findings. This computational approach provides a powerful, non-experimental means to characterize molecules of pharmaceutical interest, accelerating the drug design and development process by offering predictive insights into molecular behavior.

References

- 1. joaquinbarroso.com [joaquinbarroso.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gaussian.com [gaussian.com]

- 8. gaussian.com [gaussian.com]

- 9. docs.nrel.gov [docs.nrel.gov]

- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 11. inpressco.com [inpressco.com]

- 12. researchgate.net [researchgate.net]

- 13. gaussian.com [gaussian.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 17. learn.schrodinger.com [learn.schrodinger.com]

- 18. MEP [cup.uni-muenchen.de]

- 19. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

- 20. usb.ac.ir [usb.ac.ir]

- 21. NBO [cup.uni-muenchen.de]

- 22. q-chem.com [q-chem.com]

- 23. Natural bond orbital methods | Semantic Scholar [semanticscholar.org]

In-Depth Technical Guide: Physicochemical Properties, Structure, and Biological Activity of 2-Methyl-3-piperidin-1-ylpropanohydrazide (CAS Number: 155219-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-3-piperidin-1-ylpropanohydrazide, identified by CAS number 155219-10-6. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, including its antimicrobial and spasmolytic effects. The information is compiled from peer-reviewed literature and chemical databases to support research and development endeavors.

Chemical Identity and Structure

The compound with CAS number 155219-10-6 is chemically named this compound. Its structure consists of a piperidine ring linked to a propanohydrazide backbone with a methyl group at the second position of the propane chain.

Molecular Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and assessment of its pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 155219-10-6 | [1][2] |

| Molecular Formula | C₉H₁₉N₃O | [1] |

| Molecular Weight | 185.27 g/mol | [1] |

| Appearance | White crystals | |

| Melting Point | 90-91 °C | |

| Yield | 95% | |

| TLC (Rf) | 0.23 (benzene:EtOH 1:1) |

Synthesis

This compound is synthesized via a condensation reaction of its corresponding ester, 2-methyl-3-(N-piperidyl)propionic acid ester, with hydrazine hydrate.

Synthetic Workflow

References

No Publicly Documented Research Applications Found for Molecular Formula C9H19N3O

A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-documented research applications for compounds with the molecular formula C9H19N3O. While numerous compounds with similar elemental compositions exist, this particular formula does not correspond to a substance with a significant body of published research, precluding the creation of an in-depth technical guide on its applications.

Extensive queries of chemical databases such as PubChem, ChemSpider, Reaxys, and SciFinder, which collectively catalog millions of chemical structures and their associated data, did not yield a prominent compound with the molecular formula C9H19N3O that has been the subject of significant scientific investigation. The searches were performed to identify any known compounds, their synthesis, biological activities, and potential therapeutic uses.

The absence of a specific, named compound with this formula in the scientific literature makes it impossible to fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways. The core requirement of such a guide is the existence of a body of research from which to draw this information.

It is possible that compounds with the molecular formula C9H19N3O exist in proprietary corporate databases, are part of ongoing, unpublished research, or are described in less accessible or indexed literature. However, based on the publicly available information, there is no basis for a technical whitepaper on the research applications of C9H19N3O at this time.

For researchers, scientists, and drug development professionals interested in this area, the lack of information may represent an opportunity for novel compound synthesis and exploration. The development of new chemical entities often begins with unexplored molecular formulas. Future research could potentially identify a compound with this formula that possesses interesting biological or chemical properties, at which point a technical guide on its applications would become feasible.

The Piperidine Scaffold: A Comprehensive Technical Guide to its Mechanism of Action in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action of piperidine derivatives across diverse pharmacological classes, focusing on their roles as anticancer agents, cholinesterase inhibitors, and modulators of key central nervous system receptors.

This guide summarizes quantitative pharmacological data, presents detailed experimental methodologies for key assays, and provides visualizations of crucial signaling pathways to facilitate a deeper understanding of the therapeutic potential of this versatile chemical entity.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have demonstrated significant promise as anticancer agents by targeting a variety of molecular mechanisms, including the induction of apoptosis and the modulation of critical cell signaling pathways.[3][4][5]

Modulation of the PI3K/Akt Signaling Pathway

A key mechanism through which certain piperidine derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates\n(PIP2 to PIP3)"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; Akt -> Inhibition [dir=T, arrowhead=tee, color="#EA4335"]; Inhibition -> Apoptosis [label="Inhibits", color="#EA4335"]; mTORC1 -> CellGrowth [label="Promotes"]; Piperidine -> PI3K [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; } caption { label = "PI3K/Akt Signaling Pathway Inhibition by Piperidine Derivatives."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

| Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

| Piperidine-dihydropyridine hybrids | A-549 | Lung | 15.94 - 48.04 | [5] |

| MCF-7 | Breast | 24.68 - 59.12 | [5] | |

| Highly functionalized piperidines | PC-3 | Prostate | 6.3 - >25 | [8] |

| 786-0 | Kidney | 0.4 - >25 | [8] | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 - >25 | [8] | |

| 1-Adamantylpiperazine Derivatives | Various | Various | 2.54 - 10.8 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][10][11]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSeeding [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with piperidine\nderivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation3 [label="Incubate for\n2-4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Measurement [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate cell viability\nand IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CellSeeding; CellSeeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; } caption { label = "Workflow for the MTT Cell Viability Assay."; fontsize = 12; fontname = "Arial"; }

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2][11]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[10]

Experimental Protocol: Western Blot for PI3K/Akt Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt pathway.[6][7][12][13]

Methodology:

-

Cell Lysis: After treatment with piperidine derivatives, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[6]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other target proteins overnight at 4°C.[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.[6]

Cholinesterase Inhibition by Piperidine Derivatives

Piperidine derivatives are extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[14][15] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.[1][16]

Mechanism of Acetylcholinesterase Inhibition

AChE inhibitors, including many piperidine derivatives, bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[16][17][18][19][20] This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nInhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Products [label="Choline + Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; SynapticCleft [label="Increased ACh in\nSynaptic Cleft", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> AChE [label="Binds to\nactive site"]; AChE -> Products [label="Hydrolyzes"]; Piperidine -> AChE [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AChE -> SynapticCleft [style=invis]; Piperidine -> SynapticCleft [label="Leads to"]; } caption { label = "Mechanism of Acetylcholinesterase Inhibition."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of selected piperidine derivatives against AChE and BChE is presented below.

| Derivative | Target Enzyme | IC50 Value | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 nM | [14] |

| Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) | AChE | 5.7 nM | [15] |

| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (5d) | AChE | 13 nM | [21] |

| 1-Benzylpiperidine derivative (19) | AChE | 5.10 µM | [1] |

| 1-Benzoylpiperidine derivative (21) | BuChE | 6.16 µM | [1] |

Experimental Protocol: Ellman's Method for AChE Activity

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[22][23][24][25][26]

Methodology:

-

Reagent Preparation:

-

Assay Setup (96-well plate):

-

Pre-incubation: Add buffer, AChE, DTNB, and the test compound/solvent to the wells and incubate for 10 minutes at 25°C.[23]

-

Initiate Reaction: Add ATCI solution to all wells to start the reaction.[23]

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[22][23]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) and the percentage of inhibition. Determine the IC50 value from the dose-response curve.[22]

Modulation of Central Nervous System Receptors

Piperidine derivatives are prominent scaffolds for ligands that modulate the activity of various G-protein coupled receptors (GPCRs) in the central nervous system, including dopamine, serotonin, and muscarinic receptors.

Dopamine Receptor Antagonism

Many piperidine derivatives act as antagonists at dopamine receptors, particularly the D2-like family (D2, D3, and D4).[27][28] These receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists block the action of dopamine, thereby modulating dopaminergic neurotransmission.

// Nodes Dopamine [label="Dopamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAntagonist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Dopamine -> D2R [label="Binds"]; D2R -> Gi [label="Activates"]; Gi -> AC [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; ATP -> AC [style=invis]; Piperidine -> D2R [dir=T, arrowhead=tee, color="#EA4335", label="Blocks"]; } caption { label = "Dopamine D2 Receptor Signaling and Antagonism."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Dopamine Receptor Binding Affinity

| Derivative Class | Receptor | Ki (nM) | Reference |

| Benzyloxy piperidines | D4 | 96 - 343 | [27] |

| 4,4-difluoro-3-(phenoxymethyl)piperidines | D4 | 0.3 - 320 | [29] |

| Piperidine-based scaffold | D4 | 860 - 4280 | [30] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]piperidines | DAT | 0.7 - 77 | [28] |

Serotonin Receptor Modulation

Piperidine-containing compounds can act as agonists or antagonists at serotonin (5-HT) receptors. For instance, agonism at the 5-HT1A receptor, which is also coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, producing anxiolytic and antidepressant effects.[31][32][33][34][35][36][37][38]

// Nodes Serotonin [label="Serotonin (5-HT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HT1A [label="5-HT1A\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAgonist", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gi [label="Gi Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Serotonin -> HT1A [label="Binds"]; Piperidine -> HT1A [label="Binds"]; HT1A -> Gi [label="Activates"]; Gi -> AC [dir=T, arrowhead=tee, color="#EA4335", label="Inhibits"]; AC -> cAMP [label="Converts ATP to"]; ATP -> AC [style=invis]; } caption { label = "Serotonin 5-HT1A Receptor Agonist Signaling."; fontsize = 12; fontname = "Arial"; }

Quantitative Data: Serotonin Receptor Activity

| Derivative | Receptor | Activity | EC50 / Ki (µM) | Reference |

| 1-Benzoylpiperidine derivative (21) | SERT | Affinity (Ki) | 25.5 | [1] |

| SYA0340 (piperazinyl-propyl-indenone) | 5-HT1A | Agonist (EC50) | 0.00266 | [38] |

Muscarinic Receptor Antagonism

Piperidine derivatives are also important antagonists of muscarinic acetylcholine receptors. For example, M1 muscarinic receptor antagonists are of interest for various neurological disorders. M1 receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[39][40][41]

// Nodes ACh [label="Acetylcholine (ACh)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M1R [label="Muscarinic M1\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine\nAntagonist", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca [label="Intracellular Ca²⁺\nRelease", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ACh -> M1R [label="Binds"]; M1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> IP3 [label="PIP2 cleavage to"]; PLC -> DAG [label="PIP2 cleavage to"]; PIP2 -> PLC [style=invis]; IP3 -> Ca; Piperidine -> M1R [dir=T, arrowhead=tee, color="#EA4335", label="Blocks"]; } caption { label = "Muscarinic M1 Receptor Signaling and Antagonism."; fontsize = 12; fontname = "Arial"; }

Experimental Protocols for Receptor Studies

Radioligand Binding Assay (General Protocol):

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the receptor of interest.[32]

-

Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled piperidine derivative.[32]

-

Incubation: Incubate the plate for a specified time to reach equilibrium.[32]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.[32]

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[32]

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[32]

-

Data Analysis: Determine the IC50 value of the piperidine derivative and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[32]

cAMP Functional Assay (for Gi/s-coupled receptors):

This assay measures the ability of a compound to modulate intracellular cAMP levels.[32][42]

Methodology:

-

Cell Culture: Use cells stably expressing the receptor of interest (e.g., 5-HT1A).[32]

-

Compound Treatment: Treat the cells with the piperidine derivative. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable cAMP level.[32]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[32][42]

-

Data Analysis: Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.[32][42]

Calcium Mobilization Assay (for Gq-coupled receptors):

This assay measures changes in intracellular calcium concentration upon receptor activation.[39][40]

Methodology:

-

Cell Loading: Load cells expressing the Gq-coupled receptor (e.g., M1 muscarinic) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[40]

-

Compound Addition: Add the piperidine derivative (agonist or antagonist) to the cells.[40]

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.[40]

-

Data Analysis: Determine the EC50 or IC50 values from the dose-response curves.[39]

References

- 1. mdpi.com [mdpi.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medlink.com [medlink.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. opcw.org [opcw.org]

- 21. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chemrxiv.org [chemrxiv.org]

- 30. chemrxiv.org [chemrxiv.org]

- 31. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

- 33. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Role of the hippocampal 5-HT1A receptor-mediated cAMP/PKA signalling pathway in sevoflurane-induced cognitivedysfunction in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 37. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 38. researchgate.net [researchgate.net]

- 39. innoprot.com [innoprot.com]

- 40. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 42. resources.revvity.com [resources.revvity.com]

"literature review of propanohydrazide compounds in medicinal chemistry"

An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers and Drug Development Professionals.

Propanohydrazide and its derivatives, particularly hydrazones, represent a versatile and highly significant scaffold in medicinal chemistry. These compounds possess a characteristic R-CONHNH₂ core structure, which serves as a crucial pharmacophore and a versatile synthetic intermediate for a plethora of heterocyclic compounds. The scientific community has demonstrated considerable interest in this class of molecules due to their broad and potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of propanohydrazide compounds, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Propanohydrazide Compounds

The synthesis of propanohydrazides is typically straightforward, most commonly achieved by the hydrazinolysis of a corresponding ester. The resulting propanohydrazide is a stable intermediate that can be readily converted into a wide array of derivatives, most notably propanohydrazones, through condensation with various aldehydes and ketones.

Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)propanehydrazide

This protocol details the synthesis of a common propanohydrazide intermediate.

Materials:

-

Ethyl 2-(4-chlorophenoxy)propanoate

-

Hydrazine hydrate (80%)

-

Ethanol

Procedure:

-

Dissolve ethyl 2-(4-chlorophenoxy)propanoate in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for 4-6 hours.[1]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product, 2-(4-chlorophenoxy)propanehydrazide, is collected by filtration.

-

Wash the collected solid with cold ethanol and dry it.

-

For higher purity, recrystallize the crude product from ethanol.[1]

Experimental Protocol: General Procedure for the Synthesis of Propanohydrazones

This protocol describes the condensation reaction to form hydrazones from a propanohydrazide intermediate.

Materials:

-

Propanohydrazide derivative (e.g., 2-(4-chlorophenoxy)propanehydrazide)

-

Substituted aromatic or heterocyclic aldehydes/ketones

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve the propanohydrazide (1 equivalent) in ethanol or methanol within a round-bottom flask.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring completion with TLC.[1]

-

After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash it with cold ethanol, and dry it under a vacuum.

-

Recrystallize the crude hydrazone from a suitable solvent to obtain the pure product.[1]

Caption: General workflow for the synthesis of propanohydrazides and their hydrazone derivatives.

Biological Activities and Evaluation

Propanohydrazide derivatives have been extensively studied for a range of pharmacological activities. Their biological significance is often attributed to the presence of the azomethine group (-NHN=CH-), which is a key pharmacophore.[2]

Anticancer Activity

Numerous propanohydrazide derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and interference with critical signaling pathways.

Table 1: Anticancer Activity of Propanohydrazide Derivatives (IC₅₀ values)

| Compound Class/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |

| 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide 5b | HCT-116 (Colon) | 3.2 ± 1.1 | [3] |

| 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide 5a | HCT-116 (Colon) | 3.8 ± 0.7 | [3] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid 21 | A549 (Lung) | 5.42 | [1] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid 22 | A549 (Lung) | 2.47 | [1] |

| Pyrimidine-tethered chalcone derivative B-4 | MCF-7 (Breast) | 6.70 ± 1.02 | [4] |

| Pyrimidine-tethered chalcone derivative B-4 | A549 (Lung) | 20.49 ± 2.7 | [4] |

| N-acyl hydrazone 7a | MCF-7 (Breast) | 7.52 ± 0.32 | [5] |

| N-acyl hydrazone 7a | PC-3 (Prostate) | 10.19 ± 0.52 | [5] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many propanohydrazide-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway is a common route. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax create pores in the mitochondrial membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases (specifically initiator caspase-9 and executioner caspase-3), which dismantle the cell. Many active compounds have been shown to upregulate Bax and downregulate the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards apoptosis.

Caption: Intrinsic apoptosis pathway induced by propanohydrazide compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

Another key anticancer mechanism involves the disruption of microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[6] Some hydrazone derivatives act as tubulin polymerization inhibitors, often by binding to the colchicine site on β-tubulin.[7][8] This prevents microtubule formation, disrupts the mitotic spindle, and arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.

Caption: Mechanism of cell cycle arrest via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Materials:

-

Cells seeded in a 96-well plate

-

Test compound (propanohydrazide derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Serum-free cell culture medium

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

Procedure:

-

Plate cells at a predetermined density (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the propanohydrazide compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Propanohydrazide-hydrazones have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives (MIC values)

| Compound Class/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Nitrofurazone Analogue 38 | Staphylococcus aureus | < 1 | [9] |

| Nitrofurazone Analogue 45 | Bacillus subtilis | < 1 | [9] |

| Isonicotinic Acid Hydrazide-Hydrazone 15 | Staphylococcus aureus | 1.95 - 7.81 | [10] |

| Isonicotinic Acid Hydrazide-Hydrazone 16 | Staphylococcus aureus | 3.91 | [10] |

| 4-Aminoquinoline-Hydrazone and Isatin Hybrid HD6 | Bacillus subtilis | 8 | [11] |

| 4-Aminoquinoline-Hydrazone and Isatin Hybrid HD6 | Pseudomonas aeruginosa | 8 - 128 | [11] |

| N'-Phenylhydrazide Derivative B₃ | Candida albicans SC5314 | 6.9 | [12] |

| N'-Phenylhydrazide Derivative A₁₁ | Candida albicans SC5314 | 1.9 | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (propanohydrazide derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Standardized inoculum of the microorganism

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Prepare a standardized inoculum of the test microorganism, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[13]

-

Inoculate each well (except for a sterility control well) with an equal volume of the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for most bacteria).[13][14]

-

After incubation, visually inspect the plates for turbidity (growth).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[13]

Anti-inflammatory Activity

Certain propanohydrazide derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators like reactive oxygen species (ROS) or enzymes such as cyclooxygenase (COX).

Table 3: Anti-inflammatory Activity of Hydrazide Derivatives (IC₅₀ values)

| Compound Class/Derivative | Assay/Target | IC₅₀ Value (µg/mL) | Reference |

| Isonicotinate of meta-aminophenol (5) | ROS Inhibition | 1.42 ± 0.1 | [15] |

| Ibuprofen (Standard Drug) | ROS Inhibition | 11.2 ± 1.9 | [15] |

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of propanohydrazide derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. Several key structural features have been identified:

-

The Hydrazone Linkage (-CONH-N=C): This moiety is considered a critical pharmacophore for many biological activities, providing a key structural framework for interaction with biological targets.

-

Aromatic/Heterocyclic Substituents: The nature and substitution pattern on the aromatic or heterocyclic rings attached to the hydrazone moiety significantly influence activity.

-

Anticancer Activity: The presence of bulky groups, like a naphthalene moiety, has been linked to high antioxidant and anticancer properties.[2] Electron-donating groups, such as methoxy (-OCH₃) substituents on a benzene ring, have been shown to enhance anticancer efficacy.[2]

-

Antimicrobial Activity: For antimicrobial agents, the specific heterocycle or substituents can drastically alter the spectrum and potency. For example, compounds bearing a 5-nitrofuran moiety often exhibit strong antibacterial activity.

-

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, plays a critical role in its ability to cross cell membranes and reach its intracellular target. This property must be carefully balanced to ensure adequate solubility and bioavailability.

Conclusion

Propanohydrazide compounds continue to be a rich source of inspiration for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening. The core propanohydrazide-hydrazone scaffold has demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Future research in this area will likely focus on optimizing the lead compounds through detailed SAR studies, elucidating their precise molecular mechanisms of action, and improving their pharmacokinetic and safety profiles to advance these promising molecules toward clinical applications. The use of computational modeling and molecular docking studies will further aid in the rational design of next-generation propanohydrazide-based drugs with enhanced potency and selectivity.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, a new class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Technical Guide: 2-Methyl-3-piperidin-1-ylpropanohydrazide

Disclaimer: Publicly available early-stage research data for 2-Methyl-3-piperidin-1-ylpropanohydrazide, particularly quantitative biological data and specific, detailed experimental protocols, is limited. This guide summarizes the available information and presents representative methodologies based on established practices for similar chemical entities.

Introduction

This compound is a chemical compound belonging to the hydrazide class, which is recognized for its versatile role in organic synthesis and medicinal chemistry. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, and the reactive hydrazide group suggests its potential as a precursor for synthesizing a diverse range of bioactive molecules, particularly hydrazone derivatives.[1] Hydrazide-hydrazones are a well-studied class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antimycobacterial, anticonvulsant, and anti-inflammatory properties. This document provides a technical overview of the synthesis, physicochemical properties, and potential biological evaluation of this compound.

Compound Profile and Physicochemical Properties

This compound is a solid at room temperature.[2] Its fundamental properties are summarized below. While a study mentions the determination of properties like refractive index, Rf, and melting/boiling points, the specific values are not publicly available and are listed as "To Be Determined (TBD)".[3]

| Property | Value | Source |

| CAS Number | 155219-10-6 | [2][4] |

| Molecular Formula | C₉H₁₉N₃O | [2][4] |

| Molecular Weight | 185.27 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | ≥95% (Commercially available) | [2] |

| Melting Point | TBD | |

| Boiling Point | TBD | |

| Refractive Index (nD20) | TBD | |

| Retention Factor (Rf) | TBD |

Synthesis Protocol

The synthesis of this compound is achieved via hydrazinolysis of its corresponding ester precursor, methyl 2-methyl-3-(piperidin-1-yl)propanoate. This is a standard and effective method for preparing acid hydrazides.[5][6]

Experimental Protocol: Synthesis

Objective: To synthesize this compound from methyl 2-methyl-3-(piperidin-1-yl)propanoate.

Materials:

-

Methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 eq)

-

Hydrazine hydrate (80% in water, 1.5 eq)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane (eluent system)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl 2-methyl-3-(piperidin-1-yl)propanoate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90°C). Maintain the reflux with stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., Ethyl Acetate/Methanol 9:1). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction completion.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and Mass Spectrometry.

Synthesis Workflow Diagram

Biological Activity

While the core compound this compound has been synthesized, published studies focus on its use as an intermediate. One study indicates that its derivatives (specifically, hydrazones formed by reacting the hydrazide with various aromatic aldehydes) were screened for antimycobacterial and antimicrobial activities.[3] However, no quantitative data for the parent hydrazide or its derivatives is available in the public domain.

Antimicrobial and Antimycobacterial Screening Data

| Compound/Derivative | Test Organism | Activity Metric (e.g., MIC µg/mL) | Result | Source |

| This compound | Mycobacterium tuberculosis H37Rv | MIC | Not Available | [3] |

| This compound | Various Bacteria & Fungi | MIC | Not Available | [3] |

| Substituted benzylidene hydrazide derivatives | Mycobacterium tuberculosis H37Rv | MIC | Screened | [3] |

| Substituted benzylidene hydrazide derivatives | Various Bacteria & Fungi | MIC | Screened | [3] |

MIC: Minimum Inhibitory Concentration

Proposed Experimental Protocols for Biological Evaluation

To assess the biological potential of this compound and its derivatives, standardized antimicrobial susceptibility testing can be employed. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (DMSO or solvent used for the compound)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in the growth medium to achieve concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

-

Plate Preparation: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the appropriate compound dilution to the first column, creating the highest concentration.

-

Serial Dilution: Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. Columns 11 and 12 serve as controls.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Column 11 serves as the growth control (broth + bacteria, no compound). Column 12 serves as the sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring optical density.

Antimicrobial Assay Workflow Diagram

References

- 1. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]

- 2. This compound | 155219-10-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 6. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]